(2-Methyl-2-propenyl)succinic Anhydride

描述

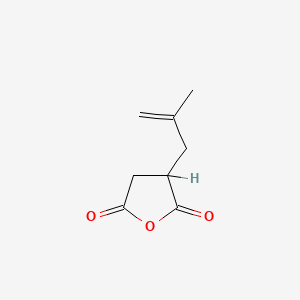

(2-Methyl-2-propenyl)succinic Anhydride (CAS: 67762-77-0 ; alternative CAS: 18908-20-8 ) is a branched alkenyl-substituted succinic anhydride with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . It is also known as polyisobutylene succinic anhydride (PIBSA) and is characterized by its 2-methyl-2-propenyl substituent, which introduces steric hindrance and influences its chemical reactivity . The compound is a white to pale-yellow powder, slightly soluble in toluene, and requires storage under inert gas to prevent hydrolysis .

Structure

3D Structure

属性

IUPAC Name |

3-(2-methylprop-2-enyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPMHDUGFOMMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873542 | |

| Record name | 2-Methallylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67762-77-0, 18908-20-8 | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18908-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methallylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Methyl-2-propenyl)succinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Structural and Molecular Comparisons

Key Observations :

Physicochemical Properties

Notes:

Research Findings :

- OSA-modified arabic gum exhibits enhanced emulsification capacity (1.99% substitution rate under optimal conditions) .

- ASA competes with alkyl ketene dimer (AKD) in neutral/alkaline papermaking, offering improved sizing efficiency .

- Succinic anhydride’s role in isotope labeling (e.g., d₄-succinic anhydride) highlights its utility in peptidomics .

准备方法

Synthetic Routes and Reaction Conditions

The predominant and well-documented method for preparing (2-Methyl-2-propenyl)succinic anhydride involves the reaction of maleic anhydride with isobutylene or related 2-methyl-2-propenyl compounds. This process typically requires:

- Starting Materials: Maleic anhydride and isobutylene (2-methylpropene).

- Catalysts: Acidic catalysts or Lewis acids to facilitate the addition reaction.

- Reaction Environment: Controlled temperature and pressure to optimize yield and minimize side reactions.

- Solvent Conditions: Often carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

The reaction proceeds via an electrophilic addition of the isobutylene to the maleic anhydride double bond, forming the substituted succinic anhydride ring system.

Industrial Production Methods

In industrial-scale synthesis, the process is scaled up using large reactors with precise control over:

- Temperature: Usually maintained at moderate temperatures to balance reaction kinetics and product stability.

- Pressure: Adjusted to maintain the gaseous or liquid state of isobutylene and to control reaction rates.

- Purification: Post-reaction purification involves distillation and crystallization to isolate the pure anhydride. Fractional distillation is critical due to the compound's sensitivity to moisture and potential for hydrolysis.

The industrial process emphasizes maximizing efficiency and product purity while minimizing by-products.

Detailed Reaction Analysis and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | 50–100 °C | Higher temperatures increase reaction rate but risk decomposition |

| Pressure | Atmospheric to slightly elevated | Ensures adequate contact between reactants |

| Catalyst | Lewis acids (e.g., BF3) or acid catalysts | Enhances electrophilic addition efficiency |

| Solvent | Anhydrous organic solvents (e.g., toluene) | Prevents hydrolysis, improves selectivity |

| Reaction Time | Several hours (2–6 h) | Longer times improve conversion but may increase side reactions |

| Purification Techniques | Fractional distillation, recrystallization | Removes impurities and moisture |

Alternative Synthetic Approaches

Some research indicates the possibility of synthesizing the compound via:

- Reaction with methallyl chloride: Using methallyl chloride under basic catalytic conditions (e.g., triethylamine) to introduce the 2-methyl-2-propenyl group onto succinic anhydride derivatives.

- Catalytic base-mediated substitutions: Enhancing nucleophilic attack efficiency on maleic anhydride derivatives to form the substituted anhydride.

These alternative routes are less common industrially but may be useful for specialized applications or research-scale synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Maleic anhydride + Isobutylene | Maleic anhydride, isobutylene | Acid catalyst, 50–100 °C, anhydrous | High yield, industrially scalable | Moisture sensitivity |

| Methallyl chloride route | Maleic anhydride, methallyl chloride | Basic catalyst (triethylamine), anhydrous | Selective substitution | Less common, requires base handling |

| Catalytic base substitution | Maleic anhydride derivatives | Basic conditions, controlled temp | Efficient nucleophilic attack | Requires careful base control |

Research Findings and Optimization Insights

- Maintaining anhydrous conditions is critical to prevent hydrolysis of the anhydride group, which can drastically reduce yield and complicate purification.

- The choice of catalyst influences the reaction rate and selectivity; Lewis acids promote efficient electrophilic addition.

- Temperature control balances reaction kinetics and product stability; too high temperatures may degrade the anhydride.

- Purification by fractional distillation is essential due to the compound's sensitivity and to achieve >97% purity as confirmed by gas chromatography.

常见问题

Q. What are the key physicochemical properties of (2-Methyl-2-propenyl)succinic Anhydride, and how are they determined experimentally?

- Methodological Answer : The compound's molecular formula (C₈H₁₀O₃), molecular weight (154.16 g/mol), and structural features (e.g., hydrogen bond acceptors: 3; topological polar surface area: 43.4 Ų) are critical for experimental design. Characterization methods include:

- NMR spectroscopy for verifying the succinic anhydride backbone and methylpropenyl substituent.

- FTIR to confirm the anhydride carbonyl stretch (~1800 cm⁻¹).

- X-ray crystallography for resolving stereochemical ambiguities (if crystalline) .

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Acceptors | 3 | PubChem |

| Topological Polar Surface Area | 43.4 Ų | ChemIDplus |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Key precautions:

- Use nitrile gloves and goggles to prevent contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in airtight containers away from oxidizers and moisture.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .

Q. How can solubility data inform experimental design for reactions involving this compound?

- Methodological Answer : Solubility in solvents like acetone, ethyl acetate, and acetonitrile is temperature-dependent. For example:

- Stirred-flask method : Measure solubility by equilibrating excess anhydride in solvent at 278.15–333.15 K, followed by gravimetric or chromatographic analysis .

Table 2 : Solubility in Selected Solvents (278.15–333.15 K)

| Solvent | Solubility Trend | Optimal Temp. Range |

|---|---|---|

| Acetone | ↑ with temp | 303–313 K |

| Ethyl Acetate | Moderate | 298–308 K |

| Acetonitrile | Low | <298 K |

Advanced Research Questions

Q. How does the reactivity of this compound compare to maleic or alkenyl succinic anhydrides in esterification reactions?

- Methodological Answer : The methylpropenyl group enhances steric hindrance, reducing reactivity compared to maleic anhydride. For example:

- Willow wood esterification : this compound achieves a weight percent gain (WPG) of 35.2% under optimized conditions (8 hours, 120°C), outperforming maleic anhydride (14.6% WPG). This is attributed to better diffusion into lignocellulosic matrices .

- Kinetic studies : Use differential scanning calorimetry (DSC) to compare activation energies of ring-opening reactions.

Q. What strategies resolve contradictions in reported thermodynamic data for succinic anhydride derivatives?

- Methodological Answer : Discrepancies in enthalpy of combustion (ΔH°c) or fusion (ΔH°fus) arise from purity or measurement techniques. Solutions include:

- Cross-validation : Compare data from multiple methods (e.g., bomb calorimetry vs. DSC).

- Computational modeling : Use Gaussian or DFT calculations to predict thermodynamic parameters and identify outliers .

Table 3 : Reported ΔH°fus for Succinic Anhydride Derivatives

| Compound | ΔH°fus (kJ/mol) | Source |

|---|---|---|

| Succinic Anhydride | 17.52 ± 1.24 | NIST |

| Glutaric Anhydride | 22.1 | Yan & Pilcher |

Q. How can spectroscopic techniques distinguish this compound from degradation products?

- Methodological Answer :

- Rotational spectroscopy : Detect succinic acid (degradation product) via mm-wave transitions (7–18 GHz). Succinic acid shows distinct Q-branch patterns (J = 2–28) compared to the anhydride .

- GC-MS : Monitor for peaks corresponding to hydrolyzed succinic acid (retention time ~8–10 min under He carrier gas).

Q. What experimental designs optimize the synthesis of amphiphilic surfactants using this compound?

- Methodological Answer :

- Stepwise functionalization : React the anhydride with hydrophilic amines (e.g., polyethylene glycol amines) in THF at 60°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

- Critical micelle concentration (CMC) : Determine via surface tension measurements. For example, derivatives with C₈–C₁₂ alkyl chains show CMC values of 0.1–1.0 mM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。